
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its benzopyran structure, which is a common motif in many biologically active molecules. The presence of the chiral center at the 1-phenylethyl group adds to its complexity and potential for enantioselective applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide typically involves the acylation of (R,S)-1-phenylethanol, which is an intermediate product in the cascade synthesis starting from acetophenone hydrogenation . The reaction proceeds well in the presence of lipase under hydrogen atmosphere and under argon . The beneficial reaction conditions include relatively low temperatures (below 70°C) and the use of nonpolar solvents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of heterogeneous catalysts such as Pd/C and Ru/Al2O3 . These catalysts facilitate the hydrogenation and acylation steps, ensuring high yields and selectivity. The use of immobilized enzymes, such as lipase, also plays a crucial role in the industrial synthesis by enabling enantioselective transformations .
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chiral center allows for enantioselective interactions, which can result in different biological activities for each enantiomer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,S)-1-Phenylethanol: An intermediate in the synthesis of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide.
R-1-Phenylethyl Acetate: A related compound with similar structural features.
S-1-Phenylethyl Acetate: Another enantiomeric form with distinct properties.
Uniqueness
The uniqueness of this compound lies in its benzopyran structure combined with the chiral 1-phenylethyl group. This combination provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C18H19NO2 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(2R)-N-[(1S)-1-phenylethyl]-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C18H19NO2/c1-13(14-7-3-2-4-8-14)19-18(20)17-12-11-15-9-5-6-10-16(15)21-17/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m0/s1 |
InChI-Schlüssel |
PXARIUVNMAABSE-SUMWQHHRSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2CCC3=CC=CC=C3O2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


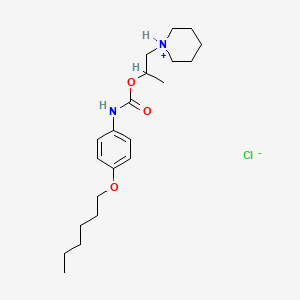


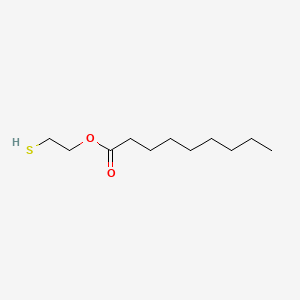

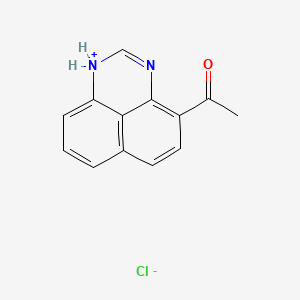
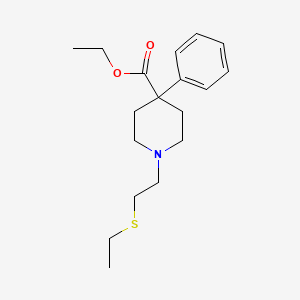

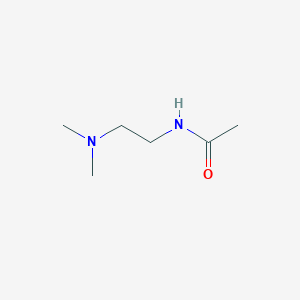
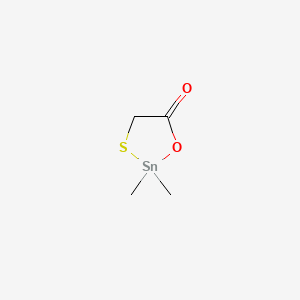
![1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13740385.png)
![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
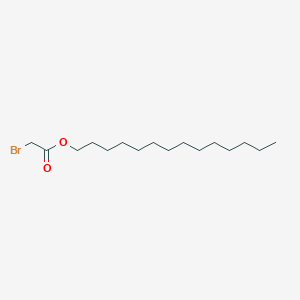
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
